molecular formula C15H23NO2 B2646560 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine CAS No. 893755-81-2

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine

Cat. No.: B2646560
CAS No.: 893755-81-2
M. Wt: 249.354
InChI Key: RBAMJADJPNZZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Serotonin Receptor Antagonists

Compounds structurally similar to 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine have been investigated for their potential in treating various psychological and neurological disorders. For instance, specific compounds have been identified as serotonin 5HT2A receptor antagonists, potentially useful for addressing conditions such as psychoses (e.g., schizophrenia), depression, anxiety, drug addiction, obsessive-compulsive disorders, coronary vasospasms, anorexia, fibromyalgia, and arrhythmia (Habernickel, 2002).

Gastric Antisecretory Agents

Piperidine derivatives have been studied for their gastric antisecretory properties. Notably, certain compounds have shown effectiveness as oral gastric antisecretory agents in rats, potentially offering new approaches to peptic ulcer disease treatment (Scott et al., 1983).

Anticonvulsant Drugs

The structural influence of the methyl substituent and N-oxide formation on molecules and intermolecular interactions has been explored in the context of aminoalkanol derivatives, highlighting the pursuit of new anticonvulsant drugs (Żesławska et al., 2020).

Antithrombotic Treatments

The development of compounds such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate has been driven by the need for potent and orally active fibrinogen receptor antagonists. These compounds, characterized by specific structural units, show promise, especially for antithrombotic treatment in acute phases (Hayashi et al., 1998).

Antibacterial and Anti-Proliferative Agents

Research has also focused on creating derivatives of piperidine with potential antibacterial and anti-proliferative activities. For instance, the reaction of certain oxadiazole compounds with primary aromatic amines or substituted piperazines has led to the creation of N-Mannich bases with notable inhibitory activity against various bacterial strains and cancer cell lines (Al-Wahaibi et al., 2021).

Safety and Hazards

The safety information available indicates that “4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine”, is an important task of modern organic chemistry .

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-6-5-13(11-15(14)18-2)4-3-12-7-9-16-10-8-12/h5-6,11-12,16H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAMJADJPNZZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2CCNCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.